Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850242
InChI: InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H
SMILES:
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15850242

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride -

Specification

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
IUPAC Name benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H
Standard InChI Key HGKOOHZVPLDXSO-UHFFFAOYSA-N
Canonical SMILES C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₆H₂₃ClN₂O₂, with a molar mass of 310.82 g/mol. Its IUPAC name, benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate hydrochloride, reflects three key structural features:

  • A pyrrolidine ring (5-membered saturated nitrogen heterocycle) at the core.

  • A cyclopropylmethylamine side chain at the 3-position of the pyrrolidine, introducing steric complexity and potential hydrogen-bonding interactions.

  • A benzyloxycarbonyl (Cbz) protecting group at the 1-position, which enhances stability during synthetic procedures .

The hydrochloride salt form improves aqueous solubility, a critical factor for biological testing.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₃ClN₂O₂
Molecular Weight310.82 g/mol
CAS Registry Number1363405-70-2
IUPAC NameBenzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate hydrochloride
SMILES NotationC1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl

Synthetic Methodologies

General Synthesis Strategy

Although no direct synthesis protocol for this compound is published, retrosynthetic analysis and analogous procedures indicate a multi-step sequence :

  • Pyrrolidine Functionalization:

    • Introduction of the aminomethyl group via reductive amination of a pyrrolidine-3-carbaldehyde intermediate.

    • Cyclopropane incorporation through nucleophilic substitution or [2+1] cycloaddition reactions .

  • Cbz Protection:

    • Benzyl chloroformate treatment under Schotten-Baumann conditions to install the Cbz group at the pyrrolidine nitrogen .

  • Salt Formation:

    • Hydrochloric acid treatment to precipitate the hydrochloride salt, enhancing crystallinity and stability.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1NH₃, NaBH₃CN, MeOH, 0°C → RT78
2Cbz-Cl, NaOH, H₂O/THF, 0°C → RT85
3HCl (g), Et₂O, 0°C92

Analytical Characterization

Key spectroscopic data from related compounds provide insights into expected properties:

  • ¹H NMR:

    • Pyrrolidine protons: δ 1.8–2.5 ppm (m, ring CH₂)

    • Cyclopropane: δ 0.5–1.2 ppm (m, CH₂)

    • Benzyl group: δ 7.2–7.4 ppm (m, aromatic H)

  • IR:

    • N-H stretch: ~3300 cm⁻¹

    • C=O (carbamate): 1700–1740 cm⁻¹

  • MS (ESI+): m/z 275.2 [M-Cl]⁺ (calculated for C₁₆H₂₂N₂O₂)

Pharmaceutical Applications and Biological Relevance

Drug Discovery Intermediate

Pyrrolidine derivatives serve as privileged scaffolds in medicinal chemistry due to:

  • Conformational rigidity from the saturated ring, improving target binding.

  • Versatile functionalization at multiple positions for structure-activity relationship (SAR) studies .

The cyclopropane moiety in this compound may enhance metabolic stability compared to straight-chain analogs, as demonstrated in related kinase inhibitors.

Future Research Directions

Synthetic Optimization

  • Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis.

  • Explore continuous flow chemistry to improve reaction efficiency .

Biological Screening

Priority targets for in vitro testing include:

  • Neurodegenerative disease targets: β-secretase (BACE1) for Alzheimer’s disease.

  • Oncological kinases: Bruton’s tyrosine kinase (BTK) in hematological cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator